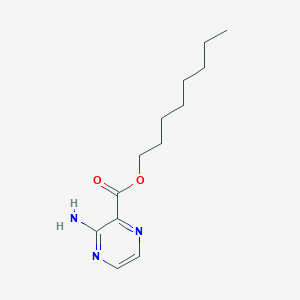
Octyl 3-aminopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 3-aminopyrazine-2-carboxylate: is an organic compound belonging to the pyrazine family It is characterized by the presence of an octyl ester group attached to the 3-aminopyrazine-2-carboxylate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-aminopyrazine-2-carboxylate typically involves the esterification of 3-aminopyrazine-2-carboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 3-aminopyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Octyl 3-aminopyrazine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Derivatives of 3-aminopyrazine-2-carboxylate have shown activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals. Its derivatives have been investigated for their efficacy against diseases such as tuberculosis .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of Octyl 3-aminopyrazine-2-carboxylate and its derivatives often involves the inhibition of specific enzymes or pathways. For example, some derivatives act as inhibitors of prolyl-tRNA synthetase, which is crucial for protein synthesis in bacteria . This inhibition disrupts the bacterial protein synthesis process, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial activity.
3-Aminopyrazine-2-carboxylic acid: Used as a precursor in the synthesis of various derivatives.
Octyl pyrazine-2-carboxylate: Similar ester structure but lacks the amino group.
Uniqueness: Octyl 3-aminopyrazine-2-carboxylate stands out due to the presence of both the octyl ester and the amino group, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
94923-83-8 |
|---|---|
Formule moléculaire |
C13H21N3O2 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
octyl 3-aminopyrazine-2-carboxylate |
InChI |
InChI=1S/C13H21N3O2/c1-2-3-4-5-6-7-10-18-13(17)11-12(14)16-9-8-15-11/h8-9H,2-7,10H2,1H3,(H2,14,16) |
Clé InChI |
JTDXOEOMGJKVHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=NC=CN=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



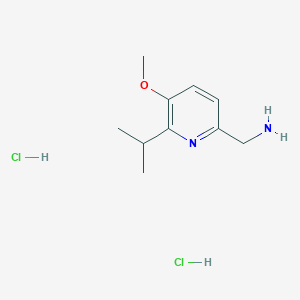

![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)

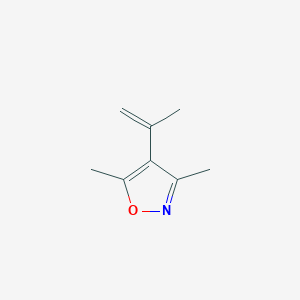

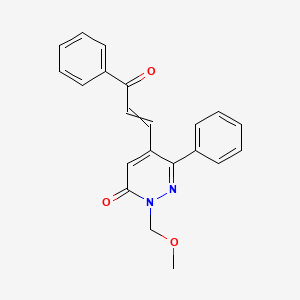

![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine](/img/structure/B13871067.png)

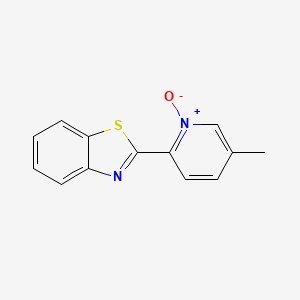
![2-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione](/img/structure/B13871086.png)
![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
